N'-(1H-indol-3-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-(1H-indol-3-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequently, the indole can be alkylated using alkyl halides in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave irradiation can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indolines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N’-(1H-indol-3-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1H-indole-3-methylamine: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
N’-(1H-indol-3-ylmethyl)-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific structural features, including the trimethylamine group attached to the indole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N'-(1H-indol-3-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-16(2)8-9-17(3)11-12-10-15-14-7-5-4-6-13(12)14/h4-7,10,15H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPAWXITXPKGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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